6-(4-Ethoxybenzyl)pyrimidin-4-ol
Overview
Description
6-(4-Ethoxybenzyl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidinols It features a pyrimidin-4-ol core with a 4-ethoxybenzyl group attached to the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethoxybenzyl)pyrimidin-4-ol typically involves the following steps:
Benzyl Protection: The starting material, 4-ethoxybenzyl chloride, undergoes a protection reaction to form the benzyl-protected intermediate.
Pyrimidinol Formation: The protected intermediate is then reacted with a suitable pyrimidinol precursor under controlled conditions to form the desired compound.
Deprotection: Finally, the benzyl protecting group is removed to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethoxybenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidinol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyrimidin-4-one derivatives.
Reduction Products: Reduced pyrimidinol derivatives.
Substitution Products: Substituted pyrimidinol derivatives with various functional groups.
Scientific Research Applications
6-(4-Ethoxybenzyl)pyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-(4-Ethoxybenzyl)pyrimidin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
6-(4-Ethoxybenzyl)pyrimidin-4-ol is unique due to its specific structural features. Similar compounds include:
4-Ethoxybenzyl alcohol: A related compound with an alcohol functional group.
Pyrimidin-4-ol derivatives: Other pyrimidinol derivatives with different substituents.
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(16)15-9-14-11/h3-6,8-9H,2,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUOFGXWYLYNOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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